molecular formula C10H12FN5O2 B12289284 2',3'-Dideoxy-3'-fluoroadenosine

2',3'-Dideoxy-3'-fluoroadenosine

Cat. No.: B12289284
M. Wt: 253.23 g/mol
InChI Key: CTDUJDNZPPZTAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-3’-fluoroadenosine typically involves the conversion of known intermediates. One common method starts with 5-O-TBDPS-D-furanose, which undergoes a DAST reaction to introduce the fluorine atom. This is followed by desilylation and acidic methanolysis in a one-pot reaction .

Industrial Production Methods

Industrial production methods for 2’,3’-Dideoxy-3’-fluoroadenosine are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and yield.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-3’-fluoroadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves replacing one functional group with another, such as halogenation.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’,3’-Dideoxy-3’-fluoroadenosine has several scientific research applications:

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDUJDNZPPZTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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